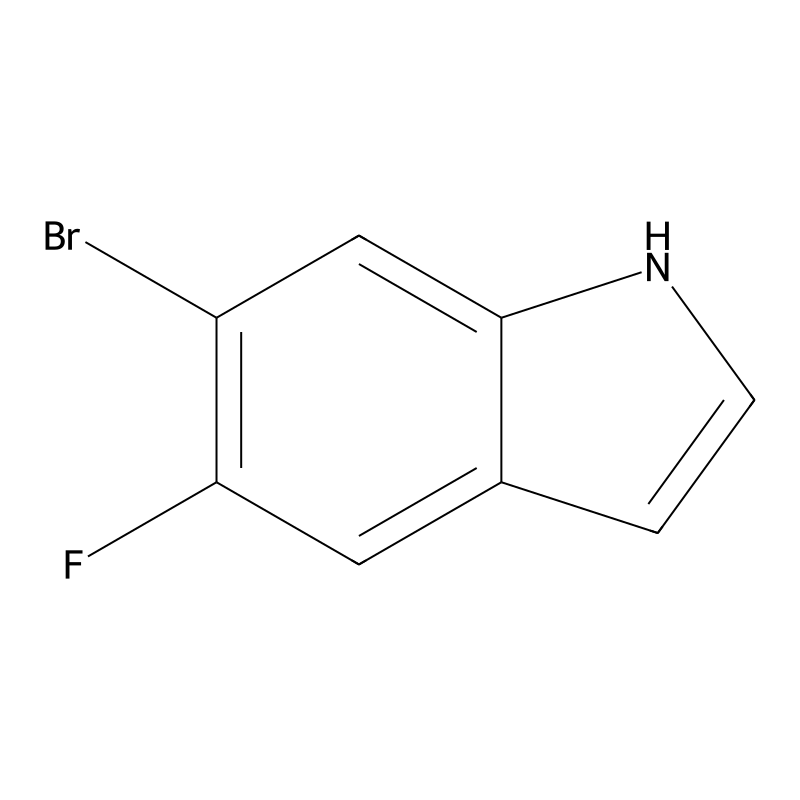

6-Bromo-5-fluoro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Bromo-5-fluoro-1H-indole is an organic compound, a halogenated derivative of indole. While not as widely studied as its non-halogenated counterpart, research has been conducted on its synthesis and characterization. One study describes its preparation through the reaction of 5-fluoroisatin with trimethylsilyl bromide, followed by deprotection with tetrabutylammonium fluoride [].

Potential Applications:

The limited research available on 6-bromo-5-fluoro-1H-indole suggests potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the structural similarity of 6-bromo-5-fluoro-1H-indole to the biologically active indole core, it could be explored for its potential in drug discovery. However, further research is needed to determine its specific biological activities and therapeutic potential [].

- Material Science: The unique properties of halogenated indoles, such as their ability to form various molecular arrangements, make them interesting candidates for material science applications. 6-bromo-5-fluoro-1H-indole might be investigated for its potential use in the development of novel materials with specific electronic or physical properties.

6-Bromo-5-fluoro-1H-indole is an organic compound characterized as a halogenated derivative of indole, with the molecular formula and a molecular weight of approximately 214.03 g/mol. The structure features a five-membered nitrogen-containing aromatic ring (indole) fused to a benzene ring, with bromine and fluorine atoms attached at the sixth and fifth carbon positions, respectively. This unique arrangement influences the compound's electronic properties and reactivity, making it a subject of interest in various scientific fields .

- Oxidation: The compound can be oxidized to form carboxylic acids.

- Reduction: The aldehyde group can be reduced to produce alcohols.

- Substitution: Nucleophilic substitution reactions can replace the bromine and fluorine atoms with other functional groups.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Indole derivatives, including 6-Bromo-5-fluoro-1H-indole, are known for their diverse biological activities. The compound has been studied for its potential roles as enzyme inhibitors and receptor modulators, which could affect various biochemical pathways. For instance, it has been noted that 6-Bromo-5-fluoro-1H-indole acts as a CYP1A2 inhibitor, indicating its potential in pharmacological applications .

The synthesis of 6-Bromo-5-fluoro-1H-indole typically involves:

- Bromination and Fluorination: A common method includes the bromination of indole derivatives followed by fluorination using appropriate reagents under controlled conditions.

- Reaction with 5-Fluoroisatin: One specific approach involves reacting 5-fluoroisatin with trimethylsilyl bromide, followed by deprotection using tetrabutylammonium fluoride.

These methods can be optimized for higher yields and cost-effectiveness, particularly in industrial settings.

6-Bromo-5-fluoro-1H-indole has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex indole derivatives relevant in material science and catalysis.

- Biology: The compound is used in studies related to enzyme inhibition and receptor modulation, contributing to drug discovery efforts.

- Industry: It finds utility in the synthesis of agrochemicals and other industrial chemicals .

Research on interaction studies involving 6-Bromo-5-fluoro-1H-indole focuses on its ability to interact with specific molecular targets. This includes its role as an inhibitor or modulator of enzymes and receptors that are crucial in various biochemical pathways. Understanding these interactions aids in elucidating its potential therapeutic effects and applications in medicinal chemistry .

Several compounds share structural similarities with 6-Bromo-5-fluoro-1H-indole, including:

- 5-Bromo-6-fluoro-1H-indole

- 6-Chloro-5-fluoro-1H-indole

- 6-Bromo-5-chloro-1H-indole

Uniqueness

What distinguishes 6-Bromo-5-fluoro-1H-indole from these similar compounds is the specific positioning of the bromine and fluorine atoms. This unique arrangement significantly influences its chemical reactivity and biological activity. The electronic and steric effects imparted by these substituents can make this compound particularly effective in applications where other halogenated indoles may not perform as well .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant